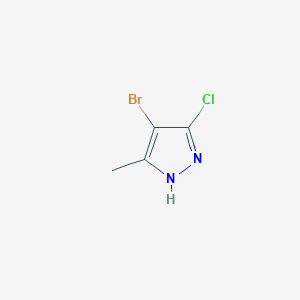

4-Bromo-3-chloro-5-methyl-1H-pyrazole

Description

Foundational Aspects of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in modern chemical research. nih.gov This class of compounds has garnered significant attention due to its versatile applications, particularly in the pharmaceutical and agrochemical industries. tsijournals.com The pyrazole ring is a privileged scaffold, meaning its structure is frequently found in biologically active molecules. proquest.comnih.gov Its aromaticity, combined with the presence of both a pyrrole-like and a pyridine-like nitrogen atom, imparts a unique combination of chemical properties, including the ability to act as both a hydrogen bond donor and acceptor. mdpi.com This dual nature is crucial for its interaction with biological targets. Pyrazole derivatives are integral components in a range of marketed drugs and are investigated for therapeutic potential against neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govproquest.com

The Role of Halogenation in Modulating Pyrazole Chemical Behavior

Halogenation is a primary and powerful tool for the functionalization of the pyrazole ring, profoundly influencing its physicochemical and biological properties. beilstein-archives.org The introduction of halogen atoms (F, Cl, Br, I) can modulate a molecule's lipophilicity, metabolic stability, and binding interactions. In pyrazole chemistry, electrophilic substitution reactions, such as halogenation, preferentially occur at the C4 position of the ring, which is the most electron-rich carbon atom. researchgate.netrrbdavc.org

Halogenated pyrazoles are not only valuable for their direct applications but also serve as versatile synthetic intermediates. beilstein-archives.org The carbon-halogen bond provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. Furthermore, halogen atoms, particularly bromine and iodine, can participate in specific non-covalent interactions known as halogen bonds. bohrium.comrsc.org These interactions play a significant role in directing the assembly of molecules in the solid state, influencing crystal packing and potentially affecting drug-receptor binding. bohrium.comresearchgate.net

Structural Significance of 4-Bromo-3-chloro-5-methyl-1H-pyrazole within the Broader Class of Halogenated Pyrazoles

The compound this compound is a polysubstituted pyrazole featuring a distinct substitution pattern that dictates its unique chemical character. The significance of its structure can be understood by dissecting the contribution of each substituent at its specific position:

4-Bromo Group: As is typical for pyrazoles, the bromine atom occupies the electron-rich C4 position. researchgate.net Its presence significantly influences the electronic distribution of the ring and provides a key site for further chemical modification via reactions like metal-halogen exchange or cross-coupling.

| Compound | Halogen Substituent | Supramolecular Motif | Isostructural with |

|---|---|---|---|

| 4-Fluoro-1H-pyrazole | Fluorine (F) | Catemer (Chain) | 4-Iodo-1H-pyrazole (non-isostructural) |

| 4-Chloro-1H-pyrazole | Chlorine (Cl) | Trimer | 4-Bromo-1H-pyrazole |

| 4-Bromo-1H-pyrazole | Bromine (Br) | Trimer | 4-Chloro-1H-pyrazole |

| 4-Iodo-1H-pyrazole | Iodine (I) | Catemer (Chain) | 4-Fluoro-1H-pyrazole (non-isostructural) |

Historical Context of Pyrazole Synthesis and Functionalization Relevant to Halogenated Analogues

The history of pyrazole synthesis is intrinsically linked to the development of heterocyclic chemistry. The foundational method, known as the Knorr pyrazole synthesis, was discovered by German chemist Ludwig Knorr in 1883. britannica.comwikipedia.org This seminal reaction involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648) derivative, typically under acidic conditions. jk-sci.comslideshare.net This robust and versatile method remains a cornerstone for constructing the pyrazole core and laid the groundwork for creating a vast library of substituted pyrazoles.

The functionalization of pre-formed pyrazole rings, particularly through halogenation, evolved as chemists sought to fine-tune the properties of these heterocycles. Initially, harsh reagents were used, but the development of milder and more selective halogenating agents, such as N-halosuccinimides (e.g., NBS for bromination, NCS for chlorination), provided more controlled and efficient access to 4-halopyrazoles. researchgate.net More recently, methods for the direct C-H halogenation of pyrazoles have been developed, offering more atom-economical routes to these important intermediates. beilstein-archives.org

A plausible synthetic route to this compound would likely involve a multi-step process, starting with a pre-substituted precursor. For instance, synthesis could commence from 5-chloro-3-methyl-1H-pyrazole, which would then undergo selective bromination at the C4 position to yield the final product. chemicalbook.com This approach leverages the inherent reactivity of the pyrazole ring, which directs electrophilic bromination to the C4 position.

| Date | Development | Significance |

|---|---|---|

| 1883 | Discovery of the Knorr Pyrazole Synthesis by Ludwig Knorr. britannica.comwikipedia.org | Established the fundamental method for constructing the pyrazole ring from 1,3-dicarbonyls and hydrazines. jk-sci.com |

| Early 20th Century | Exploration of electrophilic substitution on the pyrazole ring. | Demonstrated that halogenation, nitration, and sulfonation preferentially occur at the C4 position. rrbdavc.org |

| Mid-20th Century | Introduction of N-halosuccinimides (NBS, NCS) as mild halogenating agents. | Provided highly efficient and selective methods for synthesizing 4-halopyrazoles under controlled conditions. researchgate.net |

| Late 20th/Early 21st Century | Development of metal-catalyzed cross-coupling reactions. | Enabled the use of halogenated pyrazoles as versatile synthons for building complex molecules. beilstein-archives.org |

| 21st Century | Emergence of direct C-H functionalization methods. | Offered more efficient and environmentally friendly routes to halogenated and other functionalized pyrazoles. beilstein-archives.org |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chloro-5-methyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrClN2/c1-2-3(5)4(6)8-7-2/h1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPLPFWEQQWZAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 4 Bromo 3 Chloro 5 Methyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Nucleus

The pyrazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. However, the position of substitution is highly dependent on the nature and position of existing substituents. In the case of 4-Bromo-3-chloro-5-methyl-1H-pyrazole, the C4 position is already occupied by a bromine atom. Therefore, any further electrophilic substitution would be directed to the available nitrogen or carbon atoms.

Generally, electrophilic attack on the pyrazole ring occurs preferentially at the C4 position. rrbdavc.org When this position is blocked, as in the present case, the reaction can be directed to other positions, though often requiring more forcing conditions. The presence of the electron-withdrawing chloro group at C3 and the bromo group at C4 deactivates the ring towards electrophilic attack. Conversely, the methyl group at C5 is activating.

Further halogenation of pyrazoles using N-halosuccinimides (NXS) is a common method for introducing halogen atoms onto the pyrazole ring. researchgate.net For 4-substituted pyrazoles, halogenation can occur at the C3 or C5 positions, depending on the directing effects of the substituents and the reaction conditions. researchgate.net In the case of this compound, further bromination or chlorination would likely be challenging due to the deactivating effect of the existing halogens. However, under forcing conditions, substitution might be possible, with the position being influenced by the interplay of the directing effects of the chloro, bromo, and methyl groups.

A plausible mechanism for electrophilic halogenation involves the initial activation of the halogenating agent (e.g., N-bromosuccinimide) to generate a more electrophilic bromine species. This electrophile is then attacked by the π-electron system of the pyrazole ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the halogenated product. beilstein-archives.org

Nucleophilic Substitution Reactions Involving Halogen Atoms at C3 and C4

The halogen atoms at the C3 and C4 positions of this compound are potential sites for nucleophilic substitution reactions. The reactivity of these halogens towards nucleophiles is influenced by their position on the pyrazole ring and the electronic effects of the other substituents. Generally, halogens at the C3 and C5 positions are more susceptible to nucleophilic attack than those at the C4 position.

The chloro group at the C3 position is expected to be more reactive towards nucleophilic substitution than the bromo group at the C4 position. This is due to the electronic nature of the pyrazole ring, where the C3 and C5 positions are more electron-deficient. Nucleophilic aromatic substitution (SNAr) is a likely mechanism for such reactions, particularly with strong nucleophiles.

A related and fascinating reaction is the "halogen dance," where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring under the influence of a strong base. While not a direct substitution, this rearrangement can lead to the formation of isomers that can then undergo nucleophilic substitution at a different position.

Diverse Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated heterocycles, including pyrazoles. rsc.orgnih.govacs.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of derivatives.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.govnih.gov The bromine atom at the C4 position of this compound is a suitable handle for this reaction.

Studies on similar brominated pyrazoles have demonstrated the feasibility of Suzuki-Miyaura coupling. For instance, 4-bromo-1H-1-tritylpyrazole has been successfully coupled with various arylboronic acids to yield 4-aryl-1H-pyrazoles. researchmap.jp Similarly, 4-bromo-3,5-dinitro-1H-pyrazole has been shown to undergo Suzuki-Miyaura coupling with a range of boronic acids. rsc.org The reaction conditions typically involve a palladium catalyst such as Pd(PPh3)4 or a more advanced catalyst system with bulky phosphine (B1218219) ligands, a base like sodium carbonate or potassium phosphate, and a suitable solvent system, often a mixture of an organic solvent and water. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Brominated Pyrazoles

| Brominated Pyrazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-1H-1-tritylpyrazole | Arylboronic acids | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | Good to excellent | researchmap.jp |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic acids | XPhos Pd G2 | K3PO4 | Dioxane/H2O | Good | rsc.org |

| 3- and 4-Bromopyrazoles | Arylboronic acids | XPhos-derived precatalyst P1 | K3PO4 | Dioxane/H2O | 61-86 | nih.gov |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be employed to functionalize this compound.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The C4-bromo substituent of this compound would be the reactive site for this transformation, leading to the synthesis of 4-alkynyl-3-chloro-5-methyl-1H-pyrazoles. Optimization of Sonogashira coupling conditions for a similar compound, 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, has been reported. researchgate.net

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org This reaction would enable the introduction of various amino groups at the C4 position of the pyrazole ring. Studies on the Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole with a variety of amines have shown that the choice of catalyst and ligand is crucial for achieving good yields, with sterically hindered ligands often being more effective. researchgate.netnih.govresearchgate.net

N-Alkylation and N-Functionalization Strategies

The pyrazole ring contains two nitrogen atoms, both of which can potentially be alkylated or functionalized. In an unsymmetrically substituted pyrazole such as this compound, N-alkylation can lead to a mixture of two regioisomers: N1- and N2-alkylation products. The regioselectivity of this reaction is influenced by the steric and electronic effects of the substituents on the pyrazole ring, as well as the nature of the alkylating agent and the reaction conditions.

The presence of a substituent at the C5 position (the methyl group) can sterically hinder the approach of the alkylating agent to the adjacent N1 nitrogen, potentially favoring alkylation at the N2 position. Conversely, the electronic effects of the substituents can also play a significant role in determining the nucleophilicity of the two nitrogen atoms.

Common methods for N-alkylation of pyrazoles involve the use of alkyl halides or sulfates in the presence of a base. The choice of base and solvent can significantly impact the regioselectivity of the reaction.

Prototropic Tautomerism in this compound and its Influence on Reactivity

Prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles. nih.govresearchgate.net In the case of this compound, two tautomeric forms can exist in equilibrium, where the proton on the nitrogen atom can reside on either N1 or N2. This equilibrium is influenced by the nature of the substituents on the pyrazole ring and the surrounding medium (solvent, solid state). mdpi.comresearchgate.net

The existence of tautomers can have a profound influence on the reactivity of the molecule. For instance, in N-alkylation reactions, the relative abundance of the two tautomers in the reaction medium can affect the ratio of the N1 and N2 alkylated products. Similarly, in other reactions involving the pyrazole ring, the reactivity of a particular site may differ between the two tautomeric forms. Spectroscopic techniques like NMR are often used to study the tautomeric equilibrium of pyrazoles in solution. mdpi.comull.esorientjchem.orgresearchgate.net

Computational and Theoretical Investigations of 4 Bromo 3 Chloro 5 Methyl 1h Pyrazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For 4-Bromo-3-chloro-5-methyl-1H-pyrazole, DFT studies can provide a comprehensive understanding of its electronic structure and reactivity.

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented, the principles of such investigations are well-established for pyrazole (B372694) systems. Theoretical studies on the oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine, for instance, have explored the different possibilities of reaction pathways, comparing published NMR results to experimental ones. researchgate.net Such studies typically involve mapping the potential energy surface of a reaction, identifying the transition state structures, and calculating the activation energies. This information is crucial for predicting the feasibility and outcome of chemical reactions involving the title compound.

Local reactivity descriptors are essential for predicting the sites of electrophilic and nucleophilic attack on a molecule. The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting reactivity. For pyrazole derivatives, MEP surfaces can reveal that electron densities are often low near hydrogen atoms, indicating positive electrostatic potentials in these regions. researchgate.net Fukui functions, another set of descriptors, can quantify the reactivity of different atomic sites in the molecule. These calculations help in understanding how this compound would interact with other reagents.

Table 1: Representative Global Reactivity Descriptors Calculated for a Pyrazole Derivative

| Descriptor | Value |

|---|---|

| Hardness (η) | 2.2449 eV |

| Electronegativity (χ) | Varies with substituent |

| Electrophilicity Index (ω) | Varies with substituent |

Note: Data is representative of pyrazole derivatives and not specific to this compound. irjweb.com

Pyrazole and its derivatives can exist in different tautomeric forms, and their relative stability is a critical aspect of their chemistry. researchgate.net The tautomerism of pyrazolone compounds, for example, has been extensively studied due to its importance in biological systems and chemical reactivity. researchgate.net Theoretical calculations can predict the energies of different tautomers of this compound, thereby determining the most stable form under various conditions. These studies often involve considering different tautomeric forms, such as the OH, CH, and NH forms in pyrazol-5-ones, and calculating their relative energies. researchgate.net The stability is influenced by factors like the nature and position of substituents, the solvent, concentration, and temperature. fu-berlin.de

The electronic structure of a molecule is fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions. The energy gap between the HOMO and LUMO provides information about the molecule's chemical reactivity and stability. irjweb.com For pyrazole derivatives, the HOMO-LUMO energy gap can reflect the chemical reactivity of the molecule. irjweb.com Natural Bond Orbital (NBO) analysis provides further details about the charge distribution and bonding interactions within the molecule. researchgate.net

Table 2: Representative HOMO-LUMO Energies and Energy Gap for a Pyrazole Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2967 |

| LUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Note: Data is representative of a substituted imidazole derivative and illustrates the concept. irjweb.com

Molecular Dynamics (MD) Simulations to Explore Conformational Space

Quantum Chemical Calculations for Spectroscopic Parameter Prediction

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For pyrazole derivatives, DFT calculations have been successfully used to predict vibrational spectra (FT-IR and Raman), and NMR chemical shifts. nih.gov These theoretical predictions are invaluable for assigning experimental spectra and gaining a deeper understanding of the molecule's vibrational modes and electronic environment. For instance, in the analysis of 3,5-Dimethyl Pyrazolium 3,5-Dichloro Salicylate, computational methods were performed using B3LYP with a 6-311G(d,p) basis set to attain the geometry of the molecule and predict its vibrational spectra. nih.gov

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1H-pyrazolines |

| 1H-pyrazoles |

| Pyrazolones |

Hydrogen Bonding and Intermolecular Interactions in Halogenated Pyrazoles

The supramolecular architecture of halogenated pyrazoles in the solid state is predominantly governed by a complex interplay of hydrogen bonding and other non-covalent intermolecular interactions. Computational and theoretical studies are invaluable for elucidating the nature and energetics of these interactions, which dictate the crystal packing and, consequently, the material's physical properties. The 1H-pyrazole ring, featuring both a hydrogen-bond donor (the pyrrole-type N1-H) and a hydrogen-bond acceptor (the pyridine-type N2), is a versatile building block for creating diverse supramolecular assemblies nih.gov.

Detailed research findings indicate that the topology of these hydrogen-bonded structures is highly dependent on the nature and position of substituents on the pyrazole ring nih.govnih.gov. In the absence of significant steric hindrance, simple pyrazoles often form one-dimensional polymeric chains or "catemers" nih.gov. However, the introduction of halogen substituents can lead to different arrangements. For instance, crystal structure analyses of 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole reveal that they form approximately planar, hydrogen-bonded trimeric assemblies nih.gov. This arrangement involves three pyrazole molecules connected through intermolecular N—H⋯N hydrogen bonds. The asymmetric unit in these structures consists of one and a half molecules, with the trimer being bisected by a mirror plane nih.gov.

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to analyze the electronic structure and properties of pyrazole derivatives, providing insights into their interaction capabilities eurasianjournals.comufrj.br. Hirshfeld surface analysis is another powerful computational tool used to investigate and quantify intermolecular interactions within a crystal, mapping out the close contacts between molecules nih.govufrj.br.

The table below summarizes typical geometric parameters for the N—H⋯N hydrogen bonds observed in the crystal structure of 4-chloro-1H-pyrazole, which serves as a model for related halogenated pyrazoles.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N1-H1···N2 | 0.88 | 2.01 | 2.885 | 177.0 |

| N3-H3···N4 | 0.88 | 1.98 | 2.858 | 176.0 |

Data derived from the crystallographic information for 4-chloro-1H-pyrazole. The specific atom numbering is based on the reported crystal structure and represents the different molecules in the trimeric assembly.

Beyond conventional hydrogen bonding, halogen atoms introduce the possibility of other significant intermolecular forces, most notably halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. Quantum chemical calculations are essential for characterizing these interactions researchgate.net. The strength of halogen bonds is influenced by the polarizability of the halogen, generally following the trend I > Br > Cl > F nih.gov.

In a molecule like this compound, several types of halogen-related interactions can be anticipated:

Halogen Bonds (C—X···N): The bromine and chlorine atoms can act as halogen bond donors, interacting with the nucleophilic N2 atom of a neighboring pyrazole ring.

Halogen-Halogen Interactions: These interactions occur between halogen atoms on adjacent molecules. Theoretical studies have classified these into different types based on geometry nih.govresearchgate.net. For instance, Type II interactions, which are stabilizing, involve the contact of the electrophilic σ-hole of one halogen with the nucleophilic equatorial belt of another nih.gov.

Computational studies on halobenzene homodimers using methods like second-order Møller–Plesset (MP2) theory help quantify the energetics of these interactions. Symmetry-Adapted Perturbation Theory (SAPT) analyses further decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces, often revealing that dispersion is a dominant stabilizing force in these systems nih.gov.

The table below presents theoretical binding energies for different types of halogen-halogen interactions in halobenzene dimers, which provide a model for understanding the potential interactions in halogenated pyrazoles.

| Homodimer | Interaction Type | Binding Energy (kcal/mol) |

|---|---|---|

| C₆H₅Cl⋯ClC₆H₅ | Type I | -1.12 |

| C₆H₅Br⋯BrC₆H₅ | Type I | -1.15 |

| C₆H₅I⋯IC₆H₅ | Type I | -1.49 |

| C₆H₅Cl⋯ClC₆H₅ | Type II | -1.79 |

| C₆H₅Br⋯BrC₆H₅ | Type II | -2.22 |

| C₆H₅I⋯IC₆H₅ | Type II | -2.97 |

Binding energies calculated at the MP2 level of theory for representative halobenzene dimers. Data adapted from theoretical studies on halogen-halogen interactions. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For 4-Bromo-3-chloro-5-methyl-1H-pyrazole, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct reflection of the number of non-equivalent protons in the molecule. The spectrum typically displays two main signals corresponding to the methyl protons and the proton on the nitrogen atom of the pyrazole (B372694) ring.

In a deuterated chloroform (CDCl₃) solvent, the methyl (CH₃) protons are expected to appear as a sharp singlet. This is due to the absence of adjacent protons, which would otherwise cause spin-spin coupling and splitting of the signal. The chemical shift of this singlet is typically observed in the upfield region of the spectrum. For this compound, this signal has been reported at approximately δ 2.35 ppm.

The second key signal in the ¹H NMR spectrum corresponds to the N-H proton of the pyrazole ring. This proton is acidic in nature and its chemical shift can be significantly influenced by the solvent, concentration, and temperature. It generally appears as a broad singlet due to rapid chemical exchange and quadrupolar relaxation from the adjacent nitrogen atoms. In CDCl₃, the N-H proton signal for this compound has been observed at a downfield chemical shift of around δ 11.49 ppm. The significant downfield shift is indicative of a proton attached to a heteroatom within an aromatic system.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~2.35 | Singlet |

| N-H | ~11.49 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct signals are expected, corresponding to the three carbon atoms of the pyrazole ring and the one carbon atom of the methyl group. The chemical shifts of the ring carbons are influenced by the electronegativity of the attached halogen atoms and the nitrogen atoms within the ring.

Based on data from related substituted pyrazoles, the expected chemical shifts can be predicted. The carbon atom bearing the methyl group (C5) is expected to be the most upfield of the ring carbons. The carbon atom attached to the chlorine atom (C3) will be significantly downfield due to the deshielding effect of the electronegative chlorine. The carbon atom bonded to the bromine atom (C4) will also be deshielded, with its chemical shift influenced by the heavy atom effect of bromine. The methyl carbon will appear at the most upfield position in the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | ~140-150 |

| C4 | ~95-105 |

| C5 | ~130-140 |

| -CH₃ | ~10-15 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Analysis

¹⁵N NMR spectroscopy is a powerful technique for probing the electronic environment of nitrogen atoms. In this compound, two distinct nitrogen signals are expected, corresponding to the N1 and N2 atoms of the pyrazole ring. The chemical shifts of these nitrogen atoms are sensitive to the substitution pattern on the ring and the tautomeric equilibrium.

For N-unsubstituted pyrazoles, the ¹⁵N chemical shifts are influenced by the nature of the adjacent atoms. The pyrrole-like nitrogen (N1), which is bonded to a hydrogen atom, and the pyridine-like nitrogen (N2), which has a lone pair of electrons, will have different electronic environments and thus different chemical shifts. The exact chemical shifts can be influenced by solvent effects and hydrogen bonding. In general, for pyrazole derivatives, the N1 signal is expected to be more upfield compared to the N2 signal. The presence of electron-withdrawing halogen substituents is expected to deshield both nitrogen atoms, shifting their signals downfield.

| Nitrogen Assignment | Expected Chemical Shift Range (δ, ppm, relative to CH₃NO₂) |

|---|---|

| N1 | -160 to -180 |

| N2 | -100 to -120 |

Two-Dimensional NMR Techniques for Connectivity and Assignment

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR signals and for confirming the connectivity of the atoms in the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show correlations between coupled protons. In the case of this compound, a COSY spectrum would be relatively simple, primarily confirming the absence of proton-proton coupling for the methyl and N-H protons, as they would not show cross-peaks to other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. An HSQC spectrum would show a cross-peak between the methyl proton signal (~2.35 ppm) and the methyl carbon signal (~10-15 ppm). It would also show a correlation between the N-H proton (~11.49 ppm) and the N1 nitrogen in a ¹H-¹⁵N HSQC experiment, and potentially a weak correlation to the adjacent C5 carbon.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups and bonds present in the molecule.

N-H Stretching: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring. The broadness of this peak is due to intermolecular hydrogen bonding in the solid state or in concentrated solutions.

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl group are expected to appear in the region of 2900-3000 cm⁻¹.

C=N and C=C Stretching: The pyrazole ring contains both C=N and C=C bonds, and their stretching vibrations are coupled, giving rise to a series of bands in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

C-Cl and C-Br Stretching: The stretching vibrations of the carbon-halogen bonds are expected to appear at lower frequencies. The C-Cl stretching vibration typically occurs in the range of 600-800 cm⁻¹, while the C-Br stretching vibration is found at even lower frequencies, generally between 500 and 600 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3100 - 3300 (broad) |

| C-H Stretch (methyl) | 2900 - 3000 |

| C=N / C=C Stretch (ring) | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a powerful non-destructive technique that provides information about the vibrational modes of a molecule, complementing infrared (IR) spectroscopy. The Raman spectrum of this compound is expected to exhibit characteristic bands corresponding to the vibrations of the pyrazole ring and its substituents.

Pyrazole Ring Vibrations: The pyrazole ring is characterized by several stretching and bending vibrations. C=C and C=N stretching vibrations typically appear in the 1440-1650 cm⁻¹ region . The N-N stretching of the pyrazole ring is also a characteristic feature.

C-H Vibrations: The methyl group (CH₃) would give rise to symmetric and asymmetric stretching vibrations, typically observed around 2900 cm⁻¹, as well as bending vibrations at lower wavenumbers.

C-X (Halogen) Vibrations: The carbon-chlorine (C-Cl) and carbon-bromine (C-Br) stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹. These bands can provide direct evidence of the halogen substitution on the pyrazole ring.

For comparison, the FT-Raman spectrum of a similar compound, 4-aminoantipyrine, which also contains a pyrazole core, has been studied in detail, providing a reference for the assignment of vibrational modes in substituted pyrazoles. The use of computational methods, such as Density Functional Theory (DFT), can further aid in the precise assignment of the observed Raman bands. The intensity of Raman scattering is dependent on the change in polarizability of a bond during vibration; therefore, symmetric vibrations often produce strong Raman signals.

Table 1: Expected FT-Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| N-H Stretch | 3100 - 3300 | Broad band, characteristic of hydrogen-bonded N-H groups. |

| C-H Stretch (Methyl) | 2900 - 3000 | Symmetric and asymmetric stretching vibrations. |

| C=N Stretch (Ring) | 1550 - 1650 | Characteristic of the pyrazole ring. |

| C=C Stretch (Ring) | 1440 - 1475 | Characteristic of the pyrazole ring. |

| C-Cl Stretch | 600 - 800 | Dependent on the electronic environment. |

| C-Br Stretch | 500 - 600 | Typically at a lower frequency than C-Cl stretch. |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, with a molecular formula of C₄H₄BrClN₂, the exact mass can be calculated.

A synthesis of this compound has been reported, and its identity was confirmed by mass spectrometry. The study found an m/z value of 196.8 [M+H]⁺, which corresponds to the protonated molecule chemicalbook.com.

The fragmentation of pyrazole derivatives under mass spectrometry conditions is influenced by the nature and position of the substituents on the ring. General fragmentation pathways for halogenated pyrazoles include the initial loss of a halogen radical (Br• or Cl•) followed by the cleavage of the pyrazole ring. Other common fragmentation patterns involve the loss of small neutral molecules such as hydrogen cyanide (HCN) and nitrogen (N₂). The presence of bromine and chlorine atoms would be evident from the characteristic isotopic patterns in the mass spectrum, with bromine having two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, and chlorine having two major isotopes (³⁵Cl and ³⁷Cl) with an approximate ratio of 3:1.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss | Expected m/z (for most abundant isotopes) |

| [M]⁺• | Molecular Ion | 194 |

| [M-Br]⁺ | Loss of Bromine radical | 115 |

| [M-Cl]⁺ | Loss of Chlorine radical | 159 |

| [M-HCN]⁺• | Loss of Hydrogen Cyanide | 167 |

| [M-N₂]⁺• | Loss of Nitrogen | 166 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the pyrazole ring constitutes the primary chromophore.

The electronic spectra of pyrazole derivatives typically exhibit absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions are generally of high intensity and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are of lower intensity and may appear at longer wavelengths.

While specific experimental UV-Vis data for this compound is not available, studies on other halogenated pyrazole derivatives can provide insights. The electronic spectra of new halogenoaminopyrazole compounds have been recorded in ethanolic solution, showing characteristic absorption values in the range of 246–300 nm, which are assigned to π-π* transitions. The position of the absorption maxima can be influenced by the nature and position of substituents on the pyrazole ring, as well as the solvent used for the analysis. Halogen substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands depending on their electronic effects.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Pyrazole ring C=C and C=N bonds | 200 - 300 |

| n → π | Nitrogen lone pair electrons | > 300 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Although a crystal structure for this compound has not been reported, the structures of related compounds, such as 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole, have been determined. These studies reveal that both 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole are isostructural and crystallize to form hydrogen-bonded trimeric molecular assemblies nih.goviucr.org. This suggests that the N-H group of one pyrazole molecule forms a hydrogen bond with the pyridine-like nitrogen atom of an adjacent molecule.

Given these findings, it is highly probable that this compound would also exhibit a similar supramolecular arrangement in the solid state, forming trimeric units through intermolecular N-H···N hydrogen bonds. The presence of the methyl group at the 5-position and the halogen atoms at the 3- and 4-positions would influence the precise packing and intermolecular interactions, but the fundamental trimeric motif is likely to be conserved. The determination of the crystal structure would provide definitive data on the planarity of the pyrazole ring and the orientation of the substituents.

Table 4: Predicted Crystallographic Parameters for this compound (based on analogs)

| Parameter | Expected Value/Feature | Basis of Prediction |

| Crystal System | Orthorhombic | Isostructural to 4-chloro- and 4-bromo-1H-pyrazole nih.goviucr.org |

| Space Group | Pnma | Isostructural to 4-chloro- and 4-bromo-1H-pyrazole nih.goviucr.org |

| Supramolecular Motif | Trimeric units | Intermolecular N-H···N hydrogen bonding, similar to analogs nih.goviucr.org |

| Key Intermolecular Interaction | N-H···N Hydrogen Bonds | Common feature in N-unsubstituted pyrazoles nih.goviucr.org |

Academic and Industrial Applications of 4 Bromo 3 Chloro 5 Methyl 1h Pyrazole and Its Derivatives

Utility as Synthetic Intermediates and Building Blocks in Complex Molecule Construction

4-Bromo-3-chloro-5-methyl-1H-pyrazole serves as a crucial synthetic intermediate in the construction of a variety of complex molecules. mdpi.comnih.gov The presence of multiple reactive sites on the pyrazole (B372694) ring, including the bromine and chlorine atoms, as well as the N-H group, allows for a range of chemical transformations. These transformations enable the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the assembly of intricate molecular architectures. nih.gov

The pyrazole nucleus is a common scaffold in many biologically active compounds, and this compound provides a convenient starting point for the synthesis of novel derivatives with potential applications in pharmaceuticals and agrochemicals. nbinno.com The halogen atoms can be readily displaced or participate in cross-coupling reactions, such as Suzuki-Miyaura reactions, to introduce aryl or heteroaryl substituents. mdpi.com Furthermore, the N-H group of the pyrazole ring can be alkylated or acylated to further modify the molecule's properties. The versatility of this compound as a building block is a key driver of its importance in synthetic organic chemistry. mdpi.comnih.gov

Applications in Materials Science and Engineering

The unique electronic and structural features of the pyrazole ring have led to the exploration of its derivatives in the field of materials science and engineering. While research specifically on this compound in this area is emerging, the broader class of pyrazole derivatives has shown significant promise.

Development of Novel Materials with Specific Chemical Properties

Pyrazole-containing compounds are being investigated for the development of novel materials with tailored chemical and physical properties. mdpi.comnih.gov The ability to introduce various substituents onto the pyrazole core allows for the fine-tuning of properties such as thermal stability, conductivity, and optical behavior. nih.govias.ac.in For instance, the incorporation of pyrazole moieties into polymer backbones can lead to materials with enhanced thermal stability and specific photophysical characteristics. bohrium.comtandfonline.comresearchgate.net The halogen atoms on this compound offer synthetic handles to incorporate this pyrazole unit into larger macromolecular structures, paving the way for the creation of new functional materials. mdpi.com

Luminescent Properties of Pyrazole Derivatives

Many pyrazole derivatives have been shown to exhibit interesting luminescent and fluorescent properties. nih.govnih.gov These properties are highly dependent on the nature and position of the substituents on the pyrazole ring. nih.gov While specific studies on the luminescent properties of this compound derivatives are not extensively documented, the general class of pyrazoles is known to be a promising scaffold for the design of fluorescent probes and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The presence of halogens and a methyl group on the pyrazole ring of the title compound can influence the electronic transitions and thus the emission characteristics of its derivatives, making it a target for further investigation in the field of luminescent materials. nih.gov

Potential in Polymer and Dye Chemistry

The pyrazole nucleus is a known chromophore and has been incorporated into the structure of various dyes. benthamscience.com The synthesis of azo dyes based on pyrazole derivatives has been reported, and these dyes can exhibit a range of colors depending on the substitution pattern. rsc.orgnih.govresearchgate.net The amino-functionalized derivatives of pyrazoles are particularly useful in this regard, as they can be diazotized and coupled with other aromatic compounds to form azo dyes. rsc.orgnih.gov this compound, through appropriate functional group transformations, could serve as a precursor to such dyes.

In polymer chemistry, the incorporation of heterocyclic rings like pyrazole into polymer chains can impart desirable properties such as thermal stability and specific optical or electronic characteristics. ias.ac.inbohrium.comtandfonline.comresearchgate.net Polyazomethines based on pyrazole moieties have been synthesized and investigated for their biological and material properties. bohrium.comtandfonline.comresearchgate.net The difunctional nature of certain pyrazole derivatives allows them to act as monomers in polymerization reactions. ias.ac.in

Research in Agrochemical Development

One of the most significant areas of application for this compound and its derivatives is in the field of agrochemicals. The pyrazole ring is a key component in a number of commercially successful herbicides, insecticides, and fungicides. researchgate.netnih.gov

Design of Next-Generation Agrochemical Compounds

This compound serves as a valuable building block for the design and synthesis of next-generation agrochemical compounds. researchgate.netnih.gov Researchers have utilized this scaffold to create novel derivatives with enhanced efficacy and selectivity.

For example, a series of novel pyrazole derivatives containing phenylpyridine moieties with herbicidal activity were synthesized. nih.gov In this research, derivatives of a similar pyrazole core were prepared and tested for their ability to control various weed species. The results indicated that some of these compounds exhibited significant herbicidal activity. nih.gov

Below is a data table summarizing the herbicidal activity of selected pyrazole derivatives from a study, demonstrating the potential of this class of compounds in weed management.

| Compound ID | Target Weed | Inhibition (%) |

| 6a | Echinochloa crus-galli | 30 |

| Digitaria sanguinalis | 40 | |

| Setaria viridis | 50 | |

| Abutilon theophrasti | 20 | |

| Amaranthus retroflexus | 10 | |

| Eclipta prostrata | 50 | |

| 6b | Echinochloa crus-galli | 20 |

| Digitaria sanguinalis | 30 | |

| Setaria viridis | 40 | |

| Abutilon theophrasti | 10 | |

| Amaranthus retroflexus | 0 | |

| Eclipta prostrata | 30 | |

| 6c | Echinochloa crus-galli | 40 |

| Digitaria sanguinalis | 50 | |

| Setaria viridis | 50 | |

| Abutilon theophrasti | 30 | |

| Amaranthus retroflexus | 20 | |

| Eclipta prostrata | 50 |

Furthermore, derivatives of pyrazoles have been investigated for their insecticidal and fungicidal properties. nih.govresearchgate.net The synthesis of pyrazole amides containing hydrazone substructures has led to compounds with broad-spectrum insecticidal activities against various pests. nih.gov Similarly, novel pyrazole derivatives have been designed and synthesized to exhibit potent fungicidal activities against a range of plant pathogenic fungi. researchgate.net The versatility of the this compound core allows for the systematic modification of its structure to optimize its biological activity against specific agricultural pests and diseases.

Computational Chemistry in the Design and Discovery of Pyrazole-Based Scaffolds

Computational chemistry has become an indispensable tool in modern drug discovery, offering cost-effective and efficient methods for identifying and optimizing novel therapeutic agents. eurasianjournals.com For pyrazole-based scaffolds, a variety of computational techniques are employed to elucidate their structural and functional properties, predict their interactions with biological targets, and guide the design of new derivatives with enhanced potency and selectivity. eurasianjournals.comresearchgate.nettandfonline.com These in silico methods, which include molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, work in synergy with experimental approaches to accelerate the development of new therapeutics. tandfonline.combenthamdirect.com

Molecular modeling techniques, such as homology modeling and docking, are fundamental in predicting the binding modes and affinities of pyrazole derivatives to their target proteins. eurasianjournals.com For instance, molecular docking studies have been crucial in designing new pyrazole derivatives as potential anticancer agents by simulating their interaction with the active sites of key receptors like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov These studies help in understanding the crucial interactions, such as hydrogen bonding and π-π stacking, that are vital for the binding of pyrazole scaffolds to the ATP-binding site of kinases. Docking results, often expressed as binding energy scores, allow for the initial screening of large libraries of virtual compounds and the prioritization of candidates for synthesis and biological evaluation. semanticscholar.orgamazonaws.com

Following docking, Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex, assessing its stability and conformational changes over time. eurasianjournals.combenthamdirect.com MD simulations have been used to study pyrazole derivatives targeting proteins like the rearranged during transfection (RET) kinase, revealing important active site residues responsible for inhibition and confirming the stability of the docked conformation. nih.gov By analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can gain insights into the dynamic behavior of the protein-ligand complex, which is crucial for the rational design of more effective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool used to correlate the structural properties of pyrazole derivatives with their biological activities. ej-chem.orgijsdr.org By developing mathematical models, QSAR studies can predict the activity of novel compounds based on their molecular descriptors. journal-academia.com Both 2D and 3D-QSAR models have been successfully developed for various pyrazole series. For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been generated to understand the structure-activity relationships among pyrazole derivatives as RET kinase inhibitors and to guide the design of more potent agents. benthamdirect.comnih.gov These models provide contour maps that highlight the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding modifications could enhance biological activity. researchgate.net More advanced methods, such as 5D-QSAR, have also been applied to pyrazole derivatives targeting the Epidermal Growth Factor Receptor (EGFR), considering different induced-fit models to improve predictive accuracy. nih.gov

The integration of these computational approaches allows for a comprehensive in silico evaluation of pyrazole-based scaffolds. researchgate.net From initial virtual screening and docking to assess binding affinity, to MD simulations for stability analysis, and QSAR for activity prediction, computational chemistry provides a robust framework for the rational design and discovery of new pyrazole derivatives for a wide range of therapeutic applications. mdpi.comnih.gov

Research Findings from Computational Studies of Pyrazole Derivatives

| Computational Method | Target/Application | Key Findings | Reference(s) |

| Molecular Docking & MD Simulation | RET Kinase Inhibition | Identified key active site residues for inhibition and confirmed the stability of the ligand-protein complex. nih.gov | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | RET Kinase Inhibition | Generated models to study structure-activity relationships, guiding the design of potent anticancer agents. nih.gov | nih.gov |

| Molecular Docking | Anticancer (VEGFR-2) | Guided the design of a new series of pyrazole derivatives with potential antiproliferative activity. nih.gov | nih.gov |

| 2D & 3D-QSAR | Anticancer (EGFR) | Developed models with good predictive ability (r²=0.781, q²=0.709) to optimize the pyrazolyl-thiazolinone pharmacophore. ijsdr.org | ijsdr.org |

| 5D-QSAR | EGFR Inhibition | The model highlighted the contribution of hydrogen bond acceptor, hydrophobic, and salt bridge fields to the activity. nih.gov | nih.gov |

| Molecular Docking & MD Simulation | Anticancer (HDAC, C-RAF, etc.) | Identified several pyrazole compounds as potential inhibitors for various cancer-related proteins based on binding interactions and stability. nih.gov | nih.gov |

| QSAR (MLR & Random Forest) | Hypoglycemic Agents | Developed robust models (Random Forest R²=0.90) to predict the inhibitory activity of pyrazole derivatives and identify critical structural features. journal-academia.com | journal-academia.com |

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-3-chloro-5-methyl-1H-pyrazole?

The synthesis typically involves sequential halogenation and methylation steps. A common approach is:

Core Pyrazole Formation : Cyclocondensation of β-ketoesters or hydrazine derivatives under acidic conditions.

Halogenation : Bromination at the 4-position using N-bromosuccinimide (NBS) in dichloromethane, followed by chlorination at the 3-position with POCl₃ or SOCl₂.

Methylation : Introduction of the methyl group via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃).

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are critical for structural confirmation?

- ¹H/¹³C NMR : Assign peaks based on coupling patterns and chemical shifts (e.g., downfield shifts for Br/Cl substituents).

- IR Spectroscopy : Confirm functional groups (e.g., N–H stretch at ~3200 cm⁻¹ for pyrazole).

- X-ray Crystallography : Resolve regiochemistry and crystal packing using SHELX programs for refinement .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. How are purity and stability assessed for this compound?

- HPLC/GC Analysis : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to quantify impurities.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.

- Long-Term Storage : Store under inert gas (argon) at –20°C to prevent halogen loss or hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation be addressed?

Regioselectivity is influenced by:

- Directing Groups : Electron-donating groups (e.g., methyl) direct electrophilic substitution to specific positions.

- Reaction Conditions : Use Lewis acids (e.g., FeCl₃) to enhance bromination at the 4-position.

- Computational Modeling : DFT calculations predict reactive sites based on frontier molecular orbitals .

Q. What strategies resolve contradictions in spectroscopic data?

Q. How to design experiments for studying cross-coupling reactivity (e.g., Suzuki-Miyaura)?

- Catalyst Screening : Test Pd(PPh₃)₄ or PdCl₂(dppf) with aryl boronic acids in THF/water.

- Solvent Optimization : Use DMF for polar substrates or toluene for sterically hindered partners.

- Kinetic Monitoring : Track reaction progress via TLC or in situ IR to identify intermediates .

Q. What methods determine biological targets or mechanisms of action?

Q. How to address crystallization challenges for structural studies?

- Solvent Screening : Test mixed solvents (e.g., DMSO/water) for slow evaporation.

- Seeding : Introduce microcrystals to induce nucleation.

- Cryoprotection : Use glycerol or paraffin oil for low-temperature data collection .

Q. How to analyze electronic effects on reactivity using computational tools?

- Hammett Plots : Correlate substituent σ-values with reaction rates.

- NBO Analysis : Identify charge distribution and hyperconjugation effects.

- MD Simulations : Model solvation effects and transition states .

Data Contradiction & Optimization

Q. How to reconcile discrepancies between theoretical and experimental yields?

- Error Analysis : Quantify losses during purification (e.g., column retention).

- Reaction Monitoring : Use inline PAT (Process Analytical Technology) to detect side reactions.

- Scale-Up Adjustments : Optimize stirring rate and temperature gradients for larger batches .

Q. What statistical approaches validate reproducibility in synthetic protocols?

- Design of Experiments (DoE) : Use factorial designs to test variable interactions (e.g., temperature, catalyst loading).

- Control Charts : Track yield variability across multiple batches.

- Grubbs’ Test : Identify and exclude outliers in replicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.